

AG 555: A Comparative Guide to its Kinase Selectivity

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Compound of Interest

Compound Name: AG 555

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This guide provides a comparative analysis of the kinase selectivity of **AG 555**, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). While comprehensive kinase profiling data for **AG 555** is limited in the public domain, this document summarizes the available information and compares it against other well-characterized EGFR inhibitors.

Kinase Selectivity Profile

AG 555 is a tyrphostin derivative that demonstrates potent inhibition of EGFR.^{[1][2]} Available data indicates a degree of selectivity for EGFR over some other kinases. However, it is also known to inhibit other kinases, such as Cyclin-dependent kinase 2 (Cdk2).^[3] A direct comparison with broader kinase panel data for other EGFR inhibitors highlights the need for more extensive profiling of **AG 555** to fully understand its off-target effects.

Table 1: Comparative Kinase Inhibition Profile (IC50 values)

Kinase Target	AG 555	Gefitinib	Erlotinib	Lapatinib	Osimertinib
EGFR	0.7 μ M[1][2]	26 - 57 nM[4]	2 nM[5]	10.8 nM[6]	11.44 - 12.92 nM (mutant), 493.8 nM (wild-type)[7]
ErbB2 (HER2)	35 μ M[1]	-	-	9.2 nM[6]	-
Insulin Receptor	>140-fold selective vs EGFR	-	-	-	-
Cdk2	Blocks activation[3]	>10 μ M	>10 μ M	>10 μ M	-
c-Src	-	-	>2 μ M	>10 μ M	-
c-Raf	-	-	-	>10 μ M	-
MEK	-	-	-	>10 μ M	-
ERK	-	-	-	>10 μ M	-
c-Fms	-	-	-	>10 μ M	-
CDK1	-	-	-	>10 μ M	-
p38	-	-	-	>10 μ M	-
Tie-2	-	-	-	>10 μ M	-
VEGFR2	-	-	-	>10 μ M	-

Note: A hyphen (-) indicates that data was not readily available in the searched sources. The selectivity of **AG 555** is highlighted by its significantly higher IC50 value for ErbB2 compared to EGFR.

Experimental Protocols

The following is a generalized protocol for a biochemical kinase assay to determine the IC₅₀ values of an inhibitor like **AG 555** against a specific kinase, such as EGFR. This protocol is based on commonly used methods in the field.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase activity (IC₅₀).

Materials:

- Purified recombinant kinase (e.g., EGFR)
- Kinase-specific substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test inhibitor (e.g., **AG 555**) dissolved in a suitable solvent (e.g., DMSO)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ -³²P]ATP)
- Microplates (e.g., 96-well or 384-well)
- Plate reader or scintillation counter compatible with the detection reagent

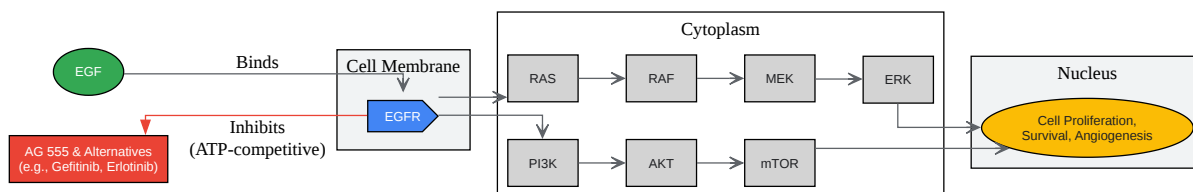
Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be 100 μ M, with 10-fold serial dilutions.
- **Reaction Setup:**
 - Add the kinase and its specific substrate to the wells of the microplate.
 - Add the different concentrations of the test inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control).

- Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction: Start the kinase reaction by adding a solution of ATP to each well. The concentration of ATP should ideally be at or near the K_m value for the specific kinase to ensure competitive inhibition can be accurately measured.
- Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
 - Radiometric Assay: If using $[\gamma\text{-}^{32}\text{P}]\text{ATP}$, the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing), and the radioactivity is quantified using a scintillation counter.
 - Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. A reagent is added to deplete the remaining ATP, and then a second reagent converts the ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the kinase activity.
 - Fluorescence-based Assay (e.g., LanthaScreen™): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a fluorescently labeled antibody that binds to the phosphorylated substrate, leading to a FRET signal.
- Data Analysis:
 - Plot the kinase activity (e.g., luminescence, fluorescence, or radioactivity counts) against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC_{50} value.

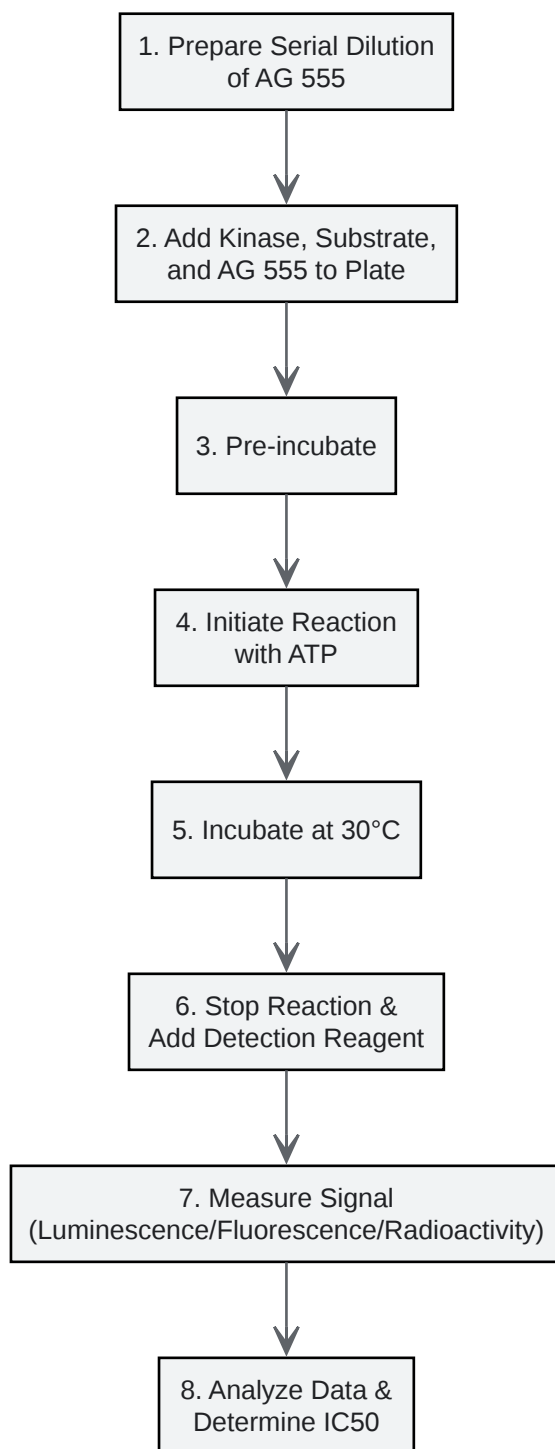
Visualizations

Signaling Pathway Diagram

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Caption: EGFR signaling pathway and the point of inhibition by **AG 555** and other EGFR TKIs.

Experimental Workflow Diagram



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Caption: General workflow for determining the IC₅₀ of a kinase inhibitor.

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